Quantifying the Kinetic Advantage: Axial (S,E)-TCO2 vs. Equatorial TCO Isomers in iEDDA
The (S,E)-stereochemistry of (S,E)-TCO2-PEG8-NHS ester designates an axial TCO conformation, which is a primary driver of its superior reaction kinetics. Axial TCO derivatives are reported to react via the iEDDA cycloaddition approximately 150 times faster than their equatorial counterparts . A separate source corroborates this class-level trend, reporting up to a 10-fold increase in reactivity for axial versus equatorial TCO derivatives .
| Evidence Dimension | iEDDA Reaction Kinetics (Relative Rate) |
|---|---|
| Target Compound Data | Axial TCO configuration (characteristic of (S,E)-TCO2-PEG8-NHS ester) |
| Comparator Or Baseline | Equatorial TCO configuration |
| Quantified Difference | Approximately 150-fold faster reaction rate for axial vs. equatorial TCO ; corroborated by up to 10-fold increase |
| Conditions | General iEDDA cycloaddition conditions with tetrazine |
Why This Matters
This kinetic advantage translates directly to higher conjugation yields and shorter reaction times, which is critical for labeling low-abundance or sensitive biomolecules and for in vivo applications requiring rapid target engagement.
